![molecular formula C15H11ClIN3O4S B3956260 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as CI-976, is a chemical compound that belongs to the class of thioamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in cholesterol metabolism.
Mechanism of Action
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for esterifying cholesterol into cholesteryl esters. By inhibiting ACAT, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide reduces the formation of cholesteryl esters, leading to a decrease in the accumulation of cholesterol in the arterial walls. This, in turn, reduces the risk of developing atherosclerosis.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce the levels of LDL cholesterol and triglycerides in animal models. It also increases the levels of HDL cholesterol, which is considered to be cardioprotective. In addition, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory and anti-cancer properties, although the exact mechanisms of these effects are still being investigated.
Advantages and Limitations for Lab Experiments
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of ACAT, making it a valuable tool for studying the role of ACAT in cholesterol metabolism and cardiovascular disease. However, its high potency may also pose a challenge in determining its optimal concentration for in vitro and in vivo experiments. Moreover, the use of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in animal studies may be limited by its poor solubility and bioavailability.
Future Directions
Future research on 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide may focus on its potential use in combination with other drugs for the treatment of atherosclerosis and other cardiovascular diseases. It may also be investigated for its anti-inflammatory and anti-cancer properties in human clinical trials. In addition, the development of new analogs of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide may lead to compounds with improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a potent inhibitor of ACAT with potential applications in the treatment of atherosclerosis, inflammation, and cancer. Its mechanism of action involves the reduction of cholesterol accumulation in the arterial walls, leading to a decrease in the risk of developing cardiovascular disease. While the use of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments may have its advantages and limitations, future research may lead to the development of new and improved compounds with better pharmacokinetic properties and therapeutic efficacy.
Scientific Research Applications
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in treating atherosclerosis, a condition characterized by the buildup of cholesterol in the arterial walls. It has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been used as a tool compound to study the role of ACAT in cholesterol metabolism and its impact on cardiovascular disease.
properties
IUPAC Name |
2-chloro-5-iodo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClIN3O4S/c1-24-13-7-9(20(22)23)3-5-12(13)18-15(25)19-14(21)10-6-8(17)2-4-11(10)16/h2-7H,1H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPNVZMCQMRYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClIN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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